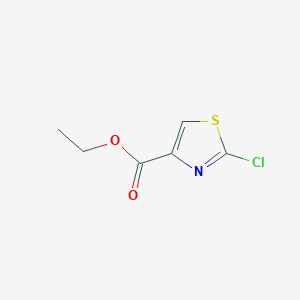

Ethyl 2-chlorothiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILVNZWYCBUGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00518291 | |

| Record name | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-52-6 | |

| Record name | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chlorothiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethyl 2-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ethyl 2-chlorothiazole-4-carboxylate in Synthesis

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its thiazole core, functionalized with a reactive chlorine atom and an ethyl ester group, provides a scaffold for the construction of more complex molecules with diverse biological activities. This compound serves as a key intermediate in the development of pharmaceuticals, including potential treatments for bacterial infections and certain cancers, as well as in the formulation of fungicides and herbicides.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring reproducibility, safety, and the successful synthesis of target compounds.

This technical guide provides a detailed overview of the known physical properties of this compound, alongside field-proven methodologies for their determination and characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO₂S | [1][2] |

| Molecular Weight | 191.64 g/mol | [1][2] |

| Appearance | White needles | [1] |

| Melting Point | 84-92 °C | [1] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Data not readily available in common solvents | |

| CAS Number | 41731-52-6 | [1][2] |

Note on Data Gaps: While the melting point is well-documented, experimental data for the boiling point, density, and specific solubility of this compound are not widely reported in the available literature. The compound's solid nature and relatively high melting point suggest that its boiling point may be high and potentially accompanied by decomposition under atmospheric pressure.

Experimental Determination of Physical Properties

The following section outlines detailed, step-by-step methodologies for the determination of key physical properties of this compound and related organic solids. These protocols are designed to be self-validating and reflect standard practices in synthetic chemistry labs.

Workflow for Physical Property Determination

Caption: Workflow for the determination of physical properties of this compound.

Melting Point Determination: A Self-Validating Protocol

The melting point is a critical indicator of purity for a solid organic compound. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.

Principle: This protocol utilizes the capillary method, a standard and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Electrothermal IA 9000 series or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for finely grinding crystals)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

-

Use a spatula to carefully pack a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Calibration and Measurement:

-

Before measuring the sample, it is best practice to calibrate the melting point apparatus with a standard of known melting point (e.g., benzoic acid). This ensures the accuracy of the instrument.

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (based on the literature value of 84-92 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation of the melting process.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

-

Data Interpretation and Trustworthiness:

-

A pure sample of this compound should exhibit a sharp melting range, typically within 1-2 °C.

-

The observed melting range should be compared to the literature value. A significant deviation or a broad melting range may suggest impurities, necessitating further purification (e.g., recrystallization).

-

Spectroscopic Characterization: Confirming Molecular Identity

While not strictly physical properties, spectroscopic data are integral to confirming the chemical identity and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their connectivity. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and a singlet for the proton on the thiazole ring.

-

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in a molecule. Key absorptions for this compound would include a strong C=O stretch for the ester and characteristic peaks for the C=N and C-S bonds within the thiazole ring.

-

-

Mass Spectrometry (MS):

-

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

-

Safety and Handling

This compound is associated with several hazards that necessitate careful handling in a laboratory setting.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physical and chemical properties. This guide has provided a comprehensive overview of its known characteristics and detailed, field-proven methodologies for their determination. While data for certain physical properties like boiling point and density remain elusive in the current literature, the protocols and information presented herein offer a robust framework for researchers and drug development professionals to handle, characterize, and utilize this compound with confidence and scientific rigor.

References

-

PubChem. This compound. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. [Link]

Sources

Ethyl 2-chlorothiazole-4-carboxylate CAS number 41731-52-6 information.

An In-Depth Technical Guide to Ethyl 2-chlorothiazole-4-carboxylate (CAS: 41731-52-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, bearing the CAS Number 41731-52-6, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, featuring a reactive chlorinated thiazole moiety and an ethyl ester functional group, renders it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, robust synthesis methodologies, chemical reactivity, and significant applications. With a particular focus on its role in medicinal chemistry and agrochemical development, this document serves as an essential resource for professionals engaged in chemical research and development, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization.

Introduction: The Strategic Importance of a Versatile Heterocycle

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1][2] this compound (E2CTC) emerges as a strategically important derivative within this class. The presence of a chlorine atom at the C2 position activates the ring for nucleophilic substitution, while the C4-ester group provides a handle for further molecular elaboration. This dual functionality makes E2CTC a highly sought-after intermediate for constructing diverse molecular architectures. Its application spans the development of novel pharmaceuticals targeting bacterial infections and cancer to the synthesis of next-generation fungicides and herbicides in the agrochemical sector.[3] This guide delves into the core scientific principles and practical methodologies associated with this valuable compound.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research. E2CTC is typically a white, crystalline solid, and its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41731-52-6 | [3][4][5] |

| Molecular Formula | C₆H₆ClNO₂S | [3][4][6] |

| Molecular Weight | 191.64 g/mol | [3][6] |

| Appearance | White needles or crystalline solid | [3] |

| Melting Point | 84-92 °C | [3] |

| Purity | ≥95% - 99% (HPLC) | [3][4][7] |

| SMILES | CCOC(=O)c1csc(Cl)n1 | [4] |

| InChIKey | GILVNZWYCBUGMT-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization

The structural integrity of E2CTC is confirmed through standard spectroscopic techniques. The expected signals provide a unique fingerprint for the molecule.

Table 2: Representative Spectroscopic Data for this compound

| Technique | Key Signals and Interpretation |

| ¹H NMR | δ ~8.1 ppm (s, 1H, thiazole C5-H), δ ~4.4 ppm (q, 2H, -OCH₂CH₃), δ ~1.4 ppm (t, 3H, -OCH₂CH₃). The singlet at ~8.1 ppm is characteristic of the lone proton on the thiazole ring.[8] |

| ¹³C NMR | Signals expected for the ester carbonyl (C=O), the two carbons of the thiazole ring (C2, C4, C5), and the two carbons of the ethyl group (-CH₂CH₃). The C=O signal typically appears around 160-170 ppm. |

| IR (Infrared) | Strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester. Bands in the 1600-1450 cm⁻¹ region are indicative of the C=N and C=C bonds within the aromatic thiazole ring. |

| MS (Mass Spec.) | The molecular ion peak [M]+ would show a characteristic isotopic pattern for the presence of one chlorine atom, with peaks at m/z 191 and 193 in an approximate 3:1 ratio.[8] |

Synthesis Methodologies: From Precursor to Product

The most reliable and widely cited method for preparing this compound involves a diazotization-halogenation reaction (a Sandmeyer-type reaction) starting from its amino precursor, Ethyl 2-aminothiazole-4-carboxylate.[8][9] This two-stage approach, encompassing the synthesis of the precursor followed by the final conversion, is a cornerstone of thiazole chemistry.

Stage 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Precursor)

The precursor is readily synthesized via the classic Hantzsch thiazole synthesis, a robust condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[2][10][11]

-

Causality: This method is favored for its high yields and operational simplicity. The reaction proceeds via an initial Sₙ2 attack of the sulfur from thiourea on the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[10]

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiourea (1.2 mmol) and ethyl bromopyruvate (1.0 mmol).

-

Solvent Addition: Add ethanol (2 mL) to the flask.

-

Heating: Heat the mixture with stirring at 70°C for 1 hour.[12][13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Pour the cooled reaction mixture into ice-cold water. A precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield Ethyl 2-aminothiazole-4-carboxylate. The product is often of sufficient purity for the next step.[12][13]

Stage 2: Sandmeyer Reaction for this compound

This stage converts the 2-amino group into the target 2-chloro group.

-

Causality: The reaction mechanism involves the in situ formation of a diazonium salt from the 2-amino group using sodium nitrite under acidic conditions. The low temperature is critical to prevent the unstable diazonium intermediate from decomposing.[8] Cuprous chloride (CuCl) then acts as a catalyst to facilitate the replacement of the diazonium group with a chloride ion, releasing nitrogen gas.

Protocol 2: Synthesis of this compound (CAS 41731-52-6)

-

Initial Suspension: Suspend Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and cuprous chloride (CuCl) (1.35 eq) in concentrated hydrochloric acid.[8]

-

Cooling: Cool the suspension in a salt/ice bath to between -5°C and 0°C. This is a critical step for diazonium salt stability.

-

Diazotization: Prepare a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.35 eq). Add this solution dropwise to the cooled suspension over 10-15 minutes, ensuring the temperature remains below 5°C.[8]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm gradually to room temperature while stirring for 1-2 hours. Effervescence (N₂ gas) will be observed.

-

Extraction: Dilute the reaction mixture with water and extract the aqueous phase three times with ethyl acetate.[8]

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The crude this compound can be further purified by column chromatography or recrystallization to achieve high purity.[8]

Synthesis Workflow Visualization

Caption: Overall synthesis workflow for E2CTC.

Chemical Reactivity and Synthetic Utility

The synthetic value of E2CTC lies in the orthogonal reactivity of its two primary functional groups.

-

C2-Chloro Group: This position is electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse substituents at the 2-position of the thiazole ring. This is the most common transformation and the primary reason for the compound's utility.

-

C4-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can be reduced to a primary alcohol. This allows for modifications at the C4 position.

Reactivity Visualization

Caption: Key reactive sites of E2CTC.

Applications in Research and Development

E2CTC is not an end-product but a crucial intermediate. Its derivatives have shown significant potential in several high-value sectors.

-

Pharmaceuticals: It is a foundational component for synthesizing molecules with a broad spectrum of biological activities. The 2-aminothiazole core, readily accessible from E2CTC, is a pharmacophore in compounds investigated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][9][14][15] For instance, displacing the C2-chloride with various amines is a common strategy in lead optimization campaigns to explore structure-activity relationships (SAR).

-

Agrochemicals: The chlorinated thiazole moiety is instrumental in designing potent pesticides, particularly fungicides and herbicides.[3] The ability to tune the molecule's properties by modifying the C2 and C4 positions allows for the development of agrochemicals with improved efficacy and targeted pest specificity.

-

Material Science and Fine Chemicals: Beyond life sciences, E2CTC is used to create specialty chemicals, such as polymers and coatings, that require the durability and unique electronic properties imparted by the thiazole ring.[3]

Application Pathways Visualization

Caption: Major application areas for E2CTC derivatives.

Safety, Handling, and Storage

Proper handling of E2CTC is essential to ensure laboratory safety. Based on available safety data, the compound presents several hazards.

GHS Hazard Classification:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood.[16][17]

-

Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust. Wash hands thoroughly after handling.[16][17]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17]

-

For long-term stability, storage at 0-8°C under a nitrogen atmosphere is recommended.[3][4]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the power of heterocyclic intermediates in chemical innovation. Its well-defined physicochemical properties, accessible synthesis, and predictable, versatile reactivity make it an invaluable tool for chemists. From accelerating drug discovery pipelines to enabling the creation of advanced materials and effective agrochemicals, the strategic application of this compound continues to drive progress across multiple scientific disciplines. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness the full potential of this key synthetic building block.

References

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (n.d.). ResearchGate. Retrieved from [Link]

-

A brief review on the thiazole derivatives: Synthesis methods and biological activities. (2021). Jurnal Sains dan Kesihatan Malaysia. Retrieved from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). Educational Administration: Theory and Practice. Retrieved from [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules. Retrieved from [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Creative Research Thoughts. Retrieved from [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- CN104163802A - 2-aminothiazole-4-ethyl formate preparation method. (2014). Google Patents.

-

Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

-

This compound. (n.d.). AbacipharmTech. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Retrieved from [Link]

- CN113461635A - 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof. (2021). Google Patents.

-

CAS#:41731-52-6 | Ethyl 2-chloro-1,3-thiazole-4-carboxylate. (n.d.). Chemsrc. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2006). ResearchGate. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). Retrieved from [Link]

-

Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2015). ResearchGate. Retrieved from [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Spectra Problem #7 Solution. (n.d.). University of Calgary. Retrieved from [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. (n.d.). Georganics. Retrieved from [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. Retrieved from [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound | C6H6ClNO2S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. ETHYL 2-CHLORO-1,3-THIAZOLE-4-CARBOXYLATE | 41731-52-6 [chemicalbook.com]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. synarchive.com [synarchive.com]

- 12. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 13. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 14. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. excli.de [excli.de]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Molecular structure and weight of Ethyl 2-chlorothiazole-4-carboxylate.

An In-depth Technical Guide to Ethyl 2-chlorothiazole-4-carboxylate

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of versatile building blocks is paramount to accelerating innovation. This compound stands out as one such pivotal intermediate. Its intrinsic chemical reactivity, conferred by the chlorinated thiazole core and the ethyl ester functional group, makes it a highly valuable precursor for the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of its molecular characteristics, a robust protocol for its synthesis, and a discussion of its critical applications, designed for researchers and professionals in the chemical sciences. The presence of the thiazole ring, a common motif in biologically active compounds, coupled with the reactive chlorine atom at the 2-position, allows for diverse functionalization, making it an essential tool in the drug discovery process.[1]

Part 1: Molecular Structure and Physicochemical Profile

A precise understanding of a compound's structure and properties is the foundation of its effective application. This compound is identified by the CAS Number 41731-52-6.[1][2][3] Its structure combines a five-membered thiazole ring containing sulfur and nitrogen, a chlorine atom at the C2 position, and an ethyl carboxylate group at the C4 position.

Key Molecular Identifiers

-

IUPAC Name: ethyl 2-chloro-1,3-thiazole-4-carboxylate[2]

-

SMILES String: CCOC(=O)c1csc(Cl)n1

-

InChI Key: GILVNZWYCBUGMT-UHFFFAOYSA-N[2]

Visualizing the Molecular Architecture

The spatial arrangement of atoms dictates the molecule's reactivity and interaction with biological targets. The following diagram illustrates the core structure.

Caption: Generalized Hantzsch synthesis workflow.

Detailed Experimental Protocol

Objective: To synthesize this compound via Hantzsch thiazole synthesis.

Materials:

-

Thiourea

-

Ethyl 3-bromopyruvate

-

Ethanol (Reagent Grade)

-

N-Chlorosuccinimide (NCS) or similar chlorinating agent

-

Acetonitrile

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.2 mmol) and ethanol (2 mL).

-

With stirring, add ethyl 3-bromopyruvate (1 mmol).

-

Heat the reaction mixture to 70°C and maintain for 1 hour. [4]The progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by vacuum filtration and dry to yield Ethyl 2-aminothiazole-4-carboxylate. [4] Step 2: Sandmeyer-type reaction for Chlorination

-

Dissolve the crude Ethyl 2-aminothiazole-4-carboxylate from Step 1 in an appropriate solvent system (e.g., acetonitrile and aqueous HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) to form the diazonium salt intermediate.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete.

-

Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as white needles.

-

Purity should be confirmed by HPLC, and the structure verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Trustworthiness: This multi-step synthesis is self-validating. The initial Hantzsch reaction is a highly reliable method for forming the 2-aminothiazole core. [4][5]The subsequent Sandmeyer-type reaction is a classic and robust method for converting an aromatic amine to a chloride via a diazonium salt intermediate. Each step yields a characterizable compound, and the final purification ensures the high purity (≥99%) required for sensitive downstream applications like pharmaceutical synthesis. [1]

Part 3: Core Applications in Scientific Research

The utility of this compound stems from its ability to serve as a scaffold for building more complex molecules. The chlorine at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution, while the ester at the 4-position can be hydrolyzed or converted to other functional groups.

Caption: Key application areas derived from the core compound.

-

Pharmaceutical Synthesis: This is the most significant application area. The thiazole moiety is a privileged scaffold in medicinal chemistry. This compound is a key intermediate for developing drugs targeting bacterial infections and various types of cancer. [1]Its derivatives are explored as kinase inhibitors and APJ receptor agonists. [6][7]* Agrochemical Development: It serves as a crucial starting material in the synthesis of modern pesticides, including potent fungicides and herbicides. [1]The chlorinated thiazole structure is known to enhance biological activity against agricultural pests. [1]* Material Science: The compound is used to create specialty polymers and coatings with enhanced durability and resistance to environmental degradation. [1]* Analytical Chemistry: Due to its stable, crystalline nature and high purity, it is employed as a reference standard for the accurate identification and quantification of other thiazole derivatives in complex mixtures. [1]

Part 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is crucial.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [2][8]* Recommended Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0-8 °C. [1]

References

-

This compound | C6H6ClNO2S. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. AbacipharmTech. [Link]

- CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.

-

The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]

-

Ethyl 2-fluorothiazole-4-carboxylate | C6H6FNO2S. PubChem, National Center for Biotechnology Information. [Link]

-

Ethyl 2-methylthiazole-4-carboxylate. LookChem. [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. Georganics. [Link]

-

Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H6ClNO2S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

Initial synthesis pathways for Ethyl 2-chlorothiazole-4-carboxylate.

An In-Depth Technical Guide to the Initial Synthesis Pathways for Ethyl 2-chlorothiazole-4-carboxylate

Introduction: The Strategic Importance of a Versatile Heterocycle

This compound is a pivotal building block in the fields of medicinal chemistry and agrochemical development. Its thiazole core is a privileged structure found in numerous FDA-approved drugs, while the strategically placed chloro and carboxylate functionalities serve as versatile handles for molecular elaboration.[1][2] The 2-chloro group, in particular, acts as an excellent leaving group for nucleophilic aromatic substitution, enabling the introduction of diverse functionalities, while the ethyl ester at the 4-position can be hydrolyzed, reduced, or converted into amides. This dual functionality makes it a highly sought-after intermediate for constructing complex molecular architectures, particularly in the development of novel fungicides, herbicides, and therapeutic agents targeting a range of diseases.[2]

This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying mechanisms, detailed experimental protocols, and critical field-proven insights for researchers and process chemists. The most reliable and widely adopted strategy involves a two-stage approach: the initial construction of the thiazole ring to form an amino-substituted precursor, followed by a diazotization and substitution reaction to install the chloro group.

Part I: Synthesis of the Key Precursor: Ethyl 2-Aminothiazole-4-carboxylate

The cornerstone of synthesizing the target molecule is the efficient preparation of its amino precursor, Ethyl 2-aminothiazole-4-carboxylate. The Hantzsch thiazole synthesis stands as the most robust and classical method for this transformation.

The Hantzsch Thiazole Synthesis: A Classic Route to the Thiazole Core

First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3] For the synthesis of Ethyl 2-aminothiazole-4-carboxylate, the reactants are ethyl bromopyruvate and thiourea. The reaction is known for its high yields and operational simplicity.[4]

Causality of the Mechanism: The reaction proceeds through a well-defined sequence of nucleophilic attack, intramolecular cyclization, and dehydration, driven by the formation of a stable, aromatic thiazole ring.[5][6] The sulfur atom of thiourea, being a soft nucleophile, readily attacks the electrophilic carbon bearing the bromine atom in an SN2 fashion. This is followed by an intramolecular condensation between the nucleophilic nitrogen and the electrophilic ketone carbonyl, forming a five-membered ring intermediate which then dehydrates to yield the aromatic product.

}

Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Field-Proven Experimental Protocol

This protocol is a synthesized representation of common laboratory procedures for the Hantzsch synthesis of the amino-thiazole precursor.[4][6][7]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.2 mmol) and absolute ethanol (2 mL).

-

Reagent Addition: While stirring, add ethyl 3-bromopyruvate (1 mmol) to the suspension.

-

Heating: Heat the reaction mixture to 70°C and maintain this temperature with vigorous stirring for 1-2 hours.

-

Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the ethyl bromopyruvate spot indicates completion. Ethanol is an ideal solvent as it effectively dissolves the reactants upon heating and allows for the precipitation of the product upon cooling.[7]

-

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 20 mL). A precipitate will form.

-

Trustworthiness Check: The precipitation in cold water serves a dual purpose: it quenches the reaction and leverages the poor water solubility of the product for efficient isolation, leaving more soluble impurities behind.[4]

-

-

Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold water. Dry the collected solid under vacuum to yield Ethyl 2-aminothiazole-4-carboxylate as a white to off-white solid.

| Reagent | Molar Ratio | Typical Yield | Purity Note |

| Thiourea | 1.2 eq | ~80-99% | The crude product is often of sufficient purity for the subsequent Sandmeyer reaction. |

| Ethyl 3-bromopyruvate | 1.0 eq | The purity of this starting material is critical; impurities can lead to side products. |

Alternative Synthesis of the Precursor

While the Hantzsch synthesis is dominant, alternative methods have been explored. A notable example involves the reaction of ethyl 2-azidoacrylate with potassium thiocyanate in the presence of an inorganic salt catalyst, which has been reported to produce Ethyl 2-aminothiazole-4-carboxylate in high yield (up to 80%).[8] This method avoids the use of lachrymatory α-haloesters but involves an azide intermediate, which requires careful handling.

Part II: The Sandmeyer Reaction: Installing the 2-Chloro Group

With the amino precursor in hand, the critical transformation to the 2-chloro derivative is achieved via the Sandmeyer reaction. This classic reaction converts an aromatic amino group into a halide through the formation of a diazonium salt intermediate.[9]

Causality of the Mechanism: The reaction is initiated by the diazotization of the 2-amino group using a nitrite source (e.g., tert-butyl nitrite or sodium nitrite) in an acidic medium to form a thiazole-2-diazonium salt. This intermediate is typically unstable and is used in situ. A copper(I) or copper(II) chloride catalyst then facilitates the decomposition of the diazonium salt, with the liberation of nitrogen gas and the formation of the desired 2-chlorothiazole.[9][10]

}

Figure 2: Generalized Workflow for the Sandmeyer Reaction.

Field-Proven Experimental Protocol

The following protocol is based on established procedures for the Sandmeyer reaction on 2-aminothiazole derivatives.[5][10][11]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 mmol) and a copper halide salt (e.g., CuCl or CuCl₂, 1.5 mmol) in a suitable solvent such as acetonitrile (8-10 mL).

-

Diazotizing Agent: With stirring, add a diazotizing agent, such as tert-butyl nitrite (t-BuONO) (1.5 mmol), dropwise at room temperature.

-

Expert Insight: The choice of diazotizing agent is critical. Tert-butyl nitrite is often preferred in organic solvents for its mildness and solubility, whereas sodium nitrite (NaNO₂) with an acid like HCl is used in aqueous systems. Temperature control is vital during this addition to prevent premature decomposition of the diazonium salt.[9][10]

-

-

Reaction: Heat the mixture to 60-65°C. Vigorous evolution of nitrogen gas is typically observed. The reaction is generally complete within 15-30 minutes.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate (20 mL) and wash it with aqueous ammonia solution (0.1 M, 2 x 50 mL) to remove the copper salts.

-

Trustworthiness Check: The ammonia wash is essential for complexing and removing the copper catalyst, which simplifies purification.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

| Reagent | Molar Ratio | Role | Key Consideration |

| Ethyl 2-aminothiazole-4-carboxylate | 1.0 eq | Substrate | Must be dry and pure. |

| Copper(I/II) Chloride | 1.5 eq | Catalyst | Cu(I) is classic, but Cu(II) can also be effective and may influence side reactions.[10] |

| tert-Butyl Nitrite | 1.5 eq | Diazotizing Agent | Dropwise addition is recommended to control the exothermic reaction. |

| Acetonitrile | Solvent | Solvent | Aprotic polar solvent, effectively solubilizes reactants and intermediates. |

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through a two-stage process. The Hantzsch synthesis provides a high-yielding and straightforward route to the essential Ethyl 2-aminothiazole-4-carboxylate precursor. Subsequently, a carefully controlled Sandmeyer reaction effectively transforms the amino group into the desired chloro functionality. For researchers and drug development professionals, mastery of these protocols provides consistent access to this valuable synthetic intermediate. Future process optimization may focus on developing a one-pot Hantzsch-Sandmeyer sequence to improve efficiency or exploring alternative, milder methods for the challenging amino-to-chloro transformation on this electron-rich heterocyclic system.

References

- CN104163802A. (2014). 2-aminothiazole-4-ethyl formate preparation method. Google Patents.

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Retrieved from [Link]

-

Ali, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information (PMC - NIH). Retrieved from [Link]

-

Beletskaya, I. P., et al. (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Center for Biotechnology Information (PMC - NIH). Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information (PMC - NIH). Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Ethyl 2-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ethyl 2-chlorothiazole-4-carboxylate in Medicinal Chemistry

This compound is a vital heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its thiazole core is a prevalent scaffold in numerous clinically approved drugs, valued for its diverse biological activities.[1] The precise characterization of this molecule is paramount to ensure the integrity and purity of downstream products in the drug development pipeline. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a detailed interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is a fundamental skill for scientists engaged in synthetic chemistry and drug discovery.

Molecular Structure and Spectroscopic Correlation

A thorough interpretation of spectroscopic data begins with a clear understanding of the molecule's structure. This compound possesses a distinct arrangement of atoms and functional groups that give rise to its unique spectral fingerprint.

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl group and the thiazole ring proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | Thiazole C5-H |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

-

Thiazole Proton (C5-H): A singlet appearing at approximately 8.2 ppm is attributed to the proton attached to the C5 position of the thiazole ring. Its downfield chemical shift is a result of the deshielding effects of the electronegative sulfur and nitrogen atoms in the heterocyclic ring and the electron-withdrawing carboxylate group.

-

Ethyl Group Protons: The ethyl group gives rise to a characteristic quartet and triplet pattern. The quartet at around 4.4 ppm corresponds to the methylene protons (-OCH₂CH₃) and is split by the adjacent methyl protons. The triplet at approximately 1.4 ppm is due to the methyl protons (-OCH₂CH₃) and is split by the neighboring methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C=O (Ester) |

| ~150 | C2 (Thiazole, C-Cl) |

| ~145 | C4 (Thiazole) |

| ~125 | C5 (Thiazole) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon: The signal at approximately 161 ppm is assigned to the carbonyl carbon of the ester group. This downfield shift is characteristic of carbonyl carbons.[2][3]

-

Thiazole Ring Carbons: The carbons of the thiazole ring appear in the aromatic region. The C2 carbon, bonded to the electronegative chlorine and nitrogen atoms, is found furthest downfield at around 150 ppm. The C4 and C5 carbons appear at approximately 145 ppm and 125 ppm, respectively.[2]

-

Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) of the ethyl group is observed at about 62 ppm, while the methyl carbon (-OCH₂CH₃) appears further upfield at around 14 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the ester and the thiazole ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1720-1740 | Strong | C=O Stretch (Ester) |

| ~1500-1600 | Medium | C=N and C=C Stretch (Thiazole ring) |

| ~1200-1300 | Strong | C-O Stretch (Ester) |

| ~700-800 | Medium | C-Cl Stretch |

Interpretation:

-

Carbonyl Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration of the ester functional group.[4]

-

Thiazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring typically appear as medium intensity bands in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong band between 1200-1300 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.[4]

-

C-Cl Stretch: The carbon-chlorine bond gives rise to a medium intensity band in the fingerprint region, typically between 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₆H₆ClNO₂S), the expected monoisotopic mass is approximately 190.98 g/mol .[5]

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~191/193 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| ~163/165 | Loss of C₂H₄ (ethene) from the ethyl group |

| ~146/148 | Loss of C₂H₅O (ethoxy radical) |

| ~118/120 | Loss of COOC₂H₅ (ethoxycarbonyl radical) |

Interpretation:

-

Molecular Ion Peak: The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak. Two peaks will be observed, one for the molecule containing the ³⁵Cl isotope ([M]⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope ([M+2]⁺).

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of ethene from the ethyl group, loss of an ethoxy radical, and loss of the entire ethoxycarbonyl group.

Figure 2. Workflow for the spectroscopic characterization of this compound.

Experimental Protocols

1. Sample Preparation:

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for a Nujol mull, grind the sample with a drop of Nujol oil and place the resulting paste between two salt plates (e.g., NaCl or KBr).

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the specific ionization technique being used (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

2. Data Acquisition:

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

-

IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For EI, a standard electron energy of 70 eV is typically used. For ESI, optimize the spray voltage and other source parameters to obtain a stable signal.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and professionals in the pharmaceutical and chemical industries, a proficient understanding of these spectroscopic techniques is indispensable for quality control, reaction monitoring, and the confident identification of synthesized compounds. This guide serves as a foundational reference for the interpretation of the spectroscopic data of this important synthetic intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of ethyl chloroacetate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-[(chloroacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

-

N/A. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of the Chlorinated Thiazole Moiety

Structure of the Guide:

-

Title and Abstract: A concise summary of the guide's content.

-

Section 1: Introduction to the Chlorinated Thiazole Moiety.

-

Significance of the thiazole ring in medicinal chemistry.

-

Impact of chlorination on the electronic properties and reactivity of the thiazole core.

-

-

Section 2: Electronic Landscape and Reactivity Principles.

-

Discussion of the π-electron distribution in the thiazole ring.

-

Positional reactivity (C2, C4, C5) and how a chlorine atom at each position modulates it.

-

A Graphviz diagram illustrating the reactivity hotspots.

-

-

Section 3: Key Synthetic Transformations of Chlorinated Thiazoles.

-

3.1 Nucleophilic Aromatic Substitution (SNAr):

-

Mechanism, especially the high reactivity of 2-chlorothiazoles.

-

Scope of nucleophiles.

-

Detailed experimental protocol.

-

Graphviz diagram of the SNAr mechanism.

-

-

3.2 Palladium-Catalyzed Cross-Coupling Reactions:

-

Introduction to the importance of these reactions for C-C and C-N bond formation.

-

3.2.1 Suzuki-Miyaura Coupling: Protocol and discussion on catalyst/base selection.

-

3.2.2 Sonogashira Coupling: Protocol and discussion on the role of the copper co-catalyst.

-

3.2.3 Buchwald-Hartwig Amination: Protocol and discussion on ligand/base choice.

-

A summary table of typical cross-coupling conditions.

-

A Graphviz workflow diagram for a typical cross-coupling reaction.

-

-

3.3 Metal-Halogen Exchange:

-

Mechanism and utility for generating thiazolyl-lithium or -magnesium species.

-

Subsequent trapping with electrophiles.

-

Protocol for a typical sequence.

-

-

-

Section 4: Strategic Application in Pharmaceutical Synthesis: The Ritonavir Case Study.

-

Briefly explain the role of the chlorinated thiazole fragment in the synthesis of the HIV protease inhibitor Ritonavir.

-

-

-

Summary of the key reactivity patterns.

-

Emerging trends, such as C-H activation.

-

-

Section 6: References.

-

A complete, numbered list of all cited sources with clickable URLs.

-

This structure will allow me to fulfill all the user's requirements, including the autonomous guide structure, scientific integrity with citations, and the specified formatting for data, protocols, and diagrams. I will now begin writing the content.

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The chlorinated thiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry and materials science. Its prevalence stems from the unique electronic properties conferred by the sulfur and nitrogen heteroatoms, which are further modulated by the presence and position of a chlorine substituent. This guide provides an in-depth analysis of the reactivity of this moiety, moving beyond a simple catalog of reactions to explain the underlying principles that govern its synthetic transformations. We will explore the electronic landscape of the ring system and detail the mechanistic and practical aspects of its most critical reactions, including Nucleophilic Aromatic Substitution (SNAr), a suite of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), and metal-halogen exchange. Each section is grounded in authoritative literature and supplemented with field-proven experimental protocols, data tables, and mechanistic diagrams to empower researchers in their synthetic endeavors.

Introduction: The Privileged Role of Chlorinated Thiazoles

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery.[1][2] Its structure is a key component in a wide array of pharmaceuticals, including the vitamin thiamine (B1) and numerous antimicrobial and anticancer agents.[1][3][4][5][6] The aromatic nature of the thiazole ring, resulting from the delocalization of π-electrons, endows it with significant chemical stability.[2][3][7][8]

The introduction of a chlorine atom onto this stable core dramatically enhances its synthetic versatility. The chloro-substituent serves two primary functions:

-

Electronic Modulation: As an electron-withdrawing group, chlorine further depletes the electron density of the already π-deficient thiazole ring, activating it towards specific classes of reactions.

-

Synthetic Handle: The carbon-chlorine bond acts as a versatile leaving group or a site for metal-catalyzed transformations, enabling the strategic introduction of molecular complexity.

This guide will dissect the reactivity patterns of chlorinated thiazoles, providing the foundational knowledge required to strategically incorporate this valuable moiety into complex molecular architectures.

Electronic Landscape and Reactivity Principles

To understand the reactivity of a chlorinated thiazole, one must first appreciate the electronic distribution of the parent ring. The thiazole ring is electron-deficient due to the electronegativity of the nitrogen and sulfur atoms.[8] This leads to a distinct hierarchy of reactivity at its carbon positions (C2, C4, and C5).

-

C2 Position: This position is the most electron-deficient and acidic.[3] Deprotonation with strong bases to form a 2-lithiothiazole is a common strategy.[3] Consequently, a chlorine atom at C2 is highly activated towards nucleophilic attack.

-

C5 Position: This position is the most electron-rich and is the preferred site for electrophilic substitution.[8]

-

C4 Position: This position has intermediate reactivity.

A chlorine atom's placement profoundly influences these inherent properties. For instance, a 2-chlorothiazole is exceptionally reactive in SNAr reactions, whereas 4- and 5-chlorothiazoles are more commonly employed in metal-catalyzed cross-coupling reactions where direct nucleophilic attack is less favorable.

Caption: Logical relationship of reactivity at different positions of the thiazole ring.

Key Synthetic Transformations of Chlorinated Thiazoles

The C-Cl bond on a thiazole ring is a gateway to a vast array of chemical transformations. The choice of reaction class is dictated by the chlorine's position and the desired final product.

3.1 Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is particularly effective for 2-chlorothiazoles. The high degree of electron deficiency at the C2 position allows for the direct displacement of the chloride by a wide range of nucleophiles.

Causality Behind the Reactivity: The reaction proceeds via a two-step addition-elimination mechanism.[9] A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.[9] In the second step, the chloride leaving group is expelled, and the aromaticity of the thiazole ring is restored. The stability of the Meisenheimer intermediate, aided by the electron-withdrawing nature of the ring heteroatoms, is the key driver for this reaction's success.

Caption: Simplified mechanism for SNAr on a 2-chlorothiazole.

Protocol: General Procedure for SNAr with an Amine Nucleophile

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chlorothiazole (1.0 eq.).

-

Solvent & Base: Add a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq.) or Potassium Carbonate (K₂CO₃, 2.0 eq.). The base is crucial for scavenging the HCl generated during the reaction.

-

Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq.).

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature is substrate-dependent and should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

3.2 Palladium-Catalyzed Cross-Coupling Reactions

For the less reactive 4- and 5-chlorothiazoles, or when introducing carbon or nitrogen nucleophiles that are incompatible with SNAr conditions, palladium-catalyzed cross-coupling is the method of choice. These reactions have revolutionized C-C and C-N bond formation in modern organic synthesis.[10][11]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole.pptx [slideshare.net]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]

- 6. jchemrev.com [jchemrev.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of Thiazole-Based Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its aromaticity and ability to engage in hydrogen bonding, allow for diverse interactions with biological targets.[4][5] This versatility has led to the incorporation of the thiazole nucleus into a wide array of clinically approved drugs, spanning indications from infectious diseases to cancer.[1][2][6] This technical guide provides an in-depth exploration of the significant biological activities of thiazole-based compounds, offering insights into their mechanisms of action, methodologies for their evaluation, and future perspectives for drug development professionals.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a broad spectrum of cancer cell lines.[3][4][7] Their antitumor activity is often attributed to their ability to modulate various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[4][8]

Mechanisms of Action

The anticancer effects of thiazole-based compounds are diverse and target multiple facets of cancer biology.[4] A significant number of these derivatives function by inhibiting key enzymes and proteins involved in cancer progression. For instance, the FDA-approved drug Dasatinib, a thiazole-containing compound, is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[4] Other thiazole derivatives have been shown to induce apoptosis (programmed cell death), disrupt tubulin polymerization, and inhibit signaling pathways such as NF-κB, mTOR, and PI3K/Akt.[8] Some compounds have also demonstrated the ability to inhibit topoisomerase and histone deacetylase (HDAC), crucial enzymes in DNA replication and gene expression.[8]

Experimental Evaluation of Anticancer Activity

A tiered approach is typically employed to evaluate the anticancer potential of novel thiazole derivatives, progressing from in vitro cellular assays to in vivo animal models.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the thiazole-based compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Self-Validation: This assay's trustworthiness lies in its direct correlation of mitochondrial activity with cell viability. A dose-dependent decrease in absorbance provides a reliable measure of the compound's cytotoxic potential. Including both positive and negative controls ensures the validity of the experimental results.

Workflow for In Vitro Anticancer Evaluation

Caption: Workflow for the in vitro evaluation of anticancer thiazole compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [9] |

| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [9] |

| Staurosporine (Standard) | HepG2 (Liver) | 8.4 ± 0.51 | [9] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[10] Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[1][11][12]

Mechanisms of Action

The antimicrobial action of thiazole compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. Their amphiphilic character allows them to permeate bacterial cell membranes, leading to cytoplasm leakage and cell death.[10] Some derivatives inhibit key enzymes involved in microbial metabolism, such as DNA gyrase, which is crucial for bacterial DNA replication.[11] For instance, sulfathiazole, a well-known thiazole-containing sulfa drug, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11]

Experimental Evaluation of Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the thiazole compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Causality and Self-Validation: This method provides a quantitative measure of a compound's bacteriostatic or fungistatic activity. The inclusion of a positive control (a known antibiotic like Norfloxacin or Fluconazole) and a negative control (no compound) validates the assay's performance.[11]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of thiazole compounds.

Quantitative Data on Antimicrobial Activity

The following table presents the MIC values of selected thiazole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µM) | Reference |

| Compound 43a | S. aureus | 16.1 | [11] |

| Compound 43a | E. coli | 16.1 | [11] |

| Compound 43b | A. niger | 16.2 | [11] |

| Compound 43c | B. subtilis | 28.8 | [11] |

| Norfloxacin (Standard) | S. aureus | - | [11] |

| Fluconazole (Standard) | A. niger | - | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[13] Thiazole derivatives have demonstrated potent anti-inflammatory properties, primarily by targeting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[13][14]

Mechanisms of Action

Many thiazole-based compounds exert their anti-inflammatory effects by inhibiting the COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[14] Some derivatives also inhibit 5-lipoxygenase (5-LOX), thereby reducing the production of leukotrienes, another class of inflammatory mediators.[13] Additionally, some thiazole compounds have been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[15]

Signaling Pathway of Arachidonic Acid Metabolism

Caption: Inhibition of COX and LOX pathways by thiazole derivatives.

Experimental Evaluation of Anti-inflammatory Activity

In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Experimental Protocol:

-

Animal Grouping: Use rats or mice and divide them into control, standard (e.g., Indomethacin), and test groups (treated with the thiazole compound).

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a phlogistic agent (e.g., carrageenan solution) into the sub-plantar region of the hind paw of each animal.

-